molecular formula C5H12OS B6149638 4-sulfanylpentan-1-ol CAS No. 90325-01-2

4-sulfanylpentan-1-ol

Cat. No.: B6149638
CAS No.: 90325-01-2
M. Wt: 120.22 g/mol
InChI Key: FBUCXEYUKXUZSL-UHFFFAOYSA-N
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Description

4-sulfanylpentan-1-ol, also known as 4-mercaptopentan-1-ol, is an organic compound with the molecular formula C5H12OS. It is a thiol, characterized by the presence of a sulfanyl group (-SH) attached to a pentanol backbone. This compound is known for its distinctive odor and is often used in the synthesis of other chemical compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-sulfanylpentan-1-ol can be synthesized through various methods. One common approach involves the reaction of 4-chloropentan-1-ol with sodium hydrosulfide (NaSH) under basic conditions. The reaction proceeds as follows:

4-chloropentan-1-ol+NaSHThis compound+NaCl\text{4-chloropentan-1-ol} + \text{NaSH} \rightarrow \text{this compound} + \text{NaCl} 4-chloropentan-1-ol+NaSH→this compound+NaCl

The reaction is typically carried out in an aqueous medium at an elevated temperature to ensure complete conversion of the starting material .

Industrial Production Methods

In an industrial setting, this compound can be produced through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-sulfanylpentan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sodium hydrosulfide (NaSH)

Major Products Formed

Scientific Research Applications

4-sulfanylpentan-1-ol has several applications in scientific research, particularly in the fields of chemistry, biology, and industry.

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its thiol group makes it a valuable reagent in thiol-ene click chemistry and other sulfur-based reactions.

    Biology: The compound is used in the study of enzyme mechanisms, particularly those involving thiol groups. It serves as a model compound for understanding the behavior of thiol-containing biomolecules.

    Medicine: Research has explored its potential use in drug development, particularly in the design of thiol-based inhibitors for various enzymes.

    Industry: this compound is used in the production of flavors and fragrances due to its distinctive odor.

Mechanism of Action

The mechanism of action of 4-sulfanylpentan-1-ol primarily involves its thiol group. Thiols are known to participate in various biochemical reactions, including redox reactions and the formation of disulfide bonds. In biological systems, this compound can interact with cysteine residues in proteins, leading to the formation of mixed disulfides. This interaction can modulate the activity of enzymes and other proteins, affecting various cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-sulfanylhexan-1-ol: Another thiol with a similar structure but with a hexanol backbone. It is known for its fruity aroma and is used in the flavor and fragrance industry.

    4-methyl-4-sulfanylpentan-2-one: A thiol with a similar structure but with a ketone functional group.

Uniqueness

4-sulfanylpentan-1-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its thiol group makes it highly reactive, enabling its use in various synthetic and industrial applications. Additionally, its distinctive odor makes it valuable in the production of flavors and fragrances .

Properties

CAS No.

90325-01-2

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

IUPAC Name

4-sulfanylpentan-1-ol

InChI

InChI=1S/C5H12OS/c1-5(7)3-2-4-6/h5-7H,2-4H2,1H3

InChI Key

FBUCXEYUKXUZSL-UHFFFAOYSA-N

Canonical SMILES

CC(CCCO)S

Purity

95

Origin of Product

United States

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